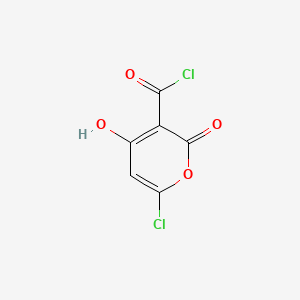![molecular formula C13H12N2O4 B579534 [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate CAS No. 18149-27-4](/img/structure/B579534.png)
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a coumarin moiety linked to a N-methylcarbamoyloxyimino group. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate typically involves the reaction of coumarin derivatives with N-methylcarbamoyloxyimino intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with a simpler structure, widely used in perfumery and as a precursor in organic synthesis.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
4-Methylumbelliferone: Utilized in the study of hyaluronic acid synthesis and as a fluorescent probe.
Uniqueness
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate stands out due to its unique combination of functional groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, ranging from synthetic chemistry to biomedical research.
Properties
CAS No. |
18149-27-4 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.249 |
IUPAC Name |
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C13H12N2O4/c1-8(15-19-13(17)14-2)10-7-9-5-3-4-6-11(9)18-12(10)16/h3-7H,1-2H3,(H,14,17)/b15-8- |
InChI Key |
WPLOBNPTQRATOP-NVNXTCNLSA-N |
SMILES |
CC(=NOC(=O)NC)C1=CC2=CC=CC=C2OC1=O |
Synonyms |
3-[1-(N-Methylcarbamoyloxyimino)ethyl]coumarin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


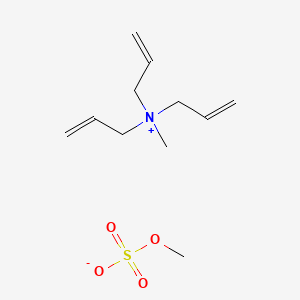
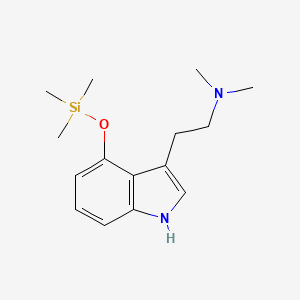
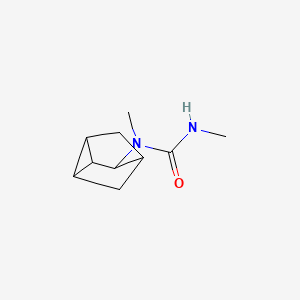
![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)
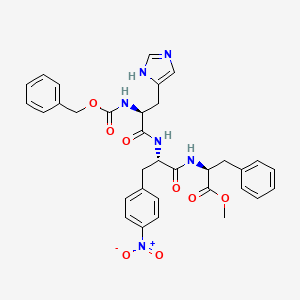
![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
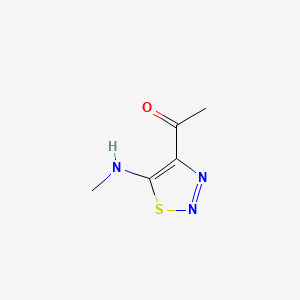
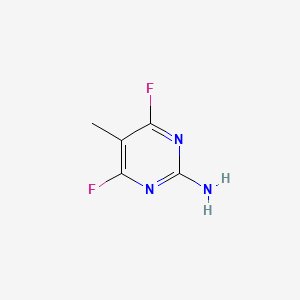
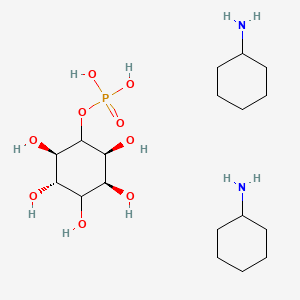
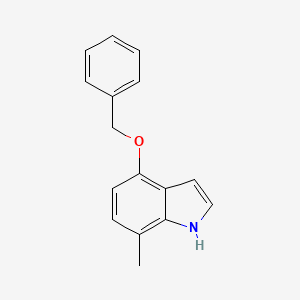
![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
